![molecular formula C13H18N2O2 B2761143 N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide CAS No. 2094534-97-9](/img/structure/B2761143.png)
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 . It is a type of amide, a class of compounds that are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, such as “this compound”, has been achieved through various methods. One such method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions . In this process, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular weight is known to be 234.29 , but other properties such as boiling point, melting point, and density would require additional information.Applications De Recherche Scientifique
Synthesis and Characterization
N-Propargylic beta-enaminones, similar in structure to the compound of interest, have been utilized as intermediates for synthesizing polysubstituted pyrroles and pyridines. Utilizing DMSO as a solvent, these intermediates can be cyclized to pyrroles or selectively form pyridines depending on the reaction conditions (Cacchi, Fabrizi, & Filisti, 2008). Similarly, the Vilsmeier formylation of tertiary and secondary enamides offers a versatile synthesis route for 2-pyridones and 2-chloropyridines, showcasing the compound's utility in synthesizing complex pyridine derivatives (Hayes & Meth–Cohn, 1979).
Coordination Chemistry
The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, which share a pyridine moiety with the compound of interest, has been explored for its versatility in forming complexes with metals. These complexes have been studied for their potential in biological sensing and demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, the synthesis of an amythiamicin pyridine cluster highlights the compound's role in antibiotic research, emphasizing its synthetic versatility (Bagley, Dale, Jenkins, & Bower, 2004).
Polymer Science
Research has also delved into the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone. These polyamides, synthesized from intermediates structurally related to N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide, exhibit high thermal stability and solubility in organic solvents, underscoring the compound's utility in polymer science (Yang, Hsiao, & Yang, 1999).
Antitumor and Antimicrobial Activities
Enaminones, structurally related to the compound of interest, have been synthesized and investigated for their antitumor and antimicrobial activities. These studies provide a foundation for exploring this compound and its analogues for potential biomedical applications (Riyadh, 2011).
Propriétés
IUPAC Name |
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-11(16)14-9-10-7-6-8-12(15-10)17-13(2,3)4/h5-8H,1,9H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLWNXRILGWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
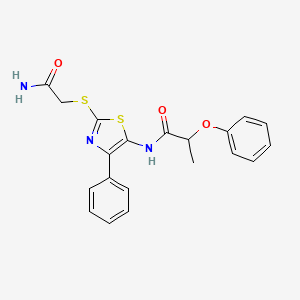
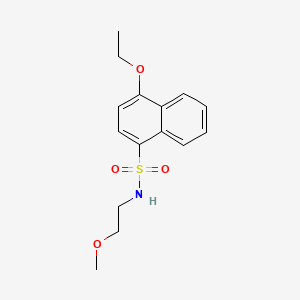
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
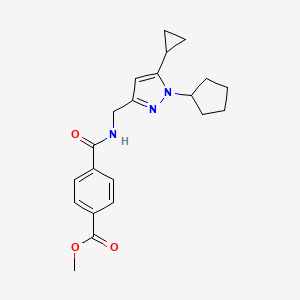
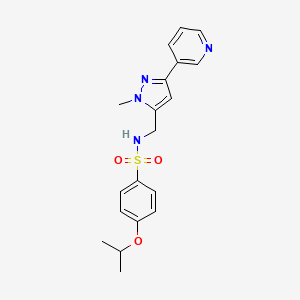
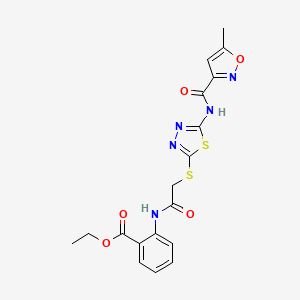
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)
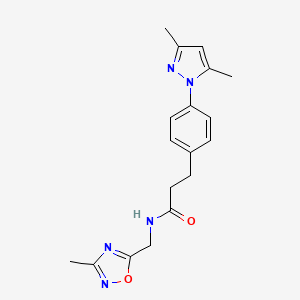

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)